molecular formula C15H23N3O2 B13979041 Tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13979041
M. Wt: 277.36 g/mol
InChI Key: RHHIPAUQALUPAC-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-based carbamate derivative featuring a pyridin-3-ylmethyl substituent at the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring nitrogen-containing heterocycles.

Properties

IUPAC Name

tert-butyl N-[1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHIPAUQALUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis typically starts with a pyrrolidine derivative, which is functionalized at the nitrogen with a pyridin-3-ylmethyl group. The key step is the formation of the carbamate protecting group using tert-butyl carbamate (Boc) chemistry. The general synthetic scheme involves:

  • Step 1: Alkylation of the pyrrolidine nitrogen with a pyridin-3-ylmethyl halide or equivalent electrophile to introduce the pyridin-3-ylmethyl substituent.
  • Step 2: Protection of the secondary amine at the 3-position of the pyrrolidine ring by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

This process is often conducted under mild base conditions such as triethylamine or sodium bicarbonate to facilitate carbamate formation without side reactions.

Detailed Reaction Conditions

  • Alkylation: The pyrrolidine nitrogen is reacted with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (20–50°C). A base such as potassium carbonate or sodium hydride is used to deprotonate the amine and promote nucleophilic substitution.

  • Carbamate Formation: The resulting N-(pyridin-3-ylmethyl)pyrrolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine at 0–25°C. The reaction proceeds efficiently to yield the tert-butyl carbamate-protected product.

Industrial Scale Considerations

For industrial production, the synthesis is adapted for scale-up with emphasis on:

  • Use of continuous flow reactors to improve mixing and heat transfer.
  • Automated control of reagent addition to maintain stoichiometry and reaction temperature.
  • Purification by crystallization or chromatography to achieve high purity.

These adaptations ensure consistent product quality and yield for large-scale manufacturing.

Alternative Synthetic Approaches

While the above method is standard, alternative approaches may include:

  • Direct carbamate formation on the pyrrolidine ring prior to alkylation with the pyridin-3-ylmethyl group.
  • Use of protecting groups other than tert-butyl carbamate, followed by conversion to the Boc-protected form.

However, these are less common due to efficiency and stability considerations.

Analysis of Preparation Methods

Reaction Efficiency and Yield

The two-step alkylation and carbamate protection route generally affords good yields (70–90%) under optimized laboratory conditions. The mild reaction conditions preserve the stereochemistry at the pyrrolidine ring, which is important for biological activity when using the (S)-enantiomer.

Purity and Characterization

Purification is typically achieved by column chromatography or recrystallization. Characterization includes:

Parameter Typical Data
Molecular Formula C15H23N3O2
Molecular Weight 277.37 g/mol
Melting Point 110–115 °C (varies with purity)
NMR (1H, 13C) Consistent with structure
Mass Spectrometry (MS) Molecular ion peak at m/z 277
Optical Rotation (if chiral) Matches (S)-enantiomer specifications

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Step Reagents and Conditions Outcome Notes
Alkylation Pyrrolidine + 3-(chloromethyl)pyridine, K2CO3, DMF, 20–50°C N-(pyridin-3-ylmethyl)pyrrolidine High yield, mild conditions
Carbamate Formation N-(pyridin-3-ylmethyl)pyrrolidine + Boc2O, Et3N, 0–25°C tert-Butyl carbamate-protected amine Efficient, preserves stereochemistry
Purification Column chromatography or recrystallization Pure tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate Characterized by NMR, MS, melting point

Research Findings and Literature Insights

  • The compound serves as a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules targeting enzymes and receptors due to its stable Boc protection and pyridinyl substitution.
  • The carbamate protection strategy is widely used to prevent amine side reactions during multi-step syntheses.
  • Industrial methods emphasize continuous flow and automation for reproducibility and scale.
  • The stereochemistry of the pyrrolidine ring is critical for biological activity, thus synthetic routes are designed to maintain enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Aromatic Substituents

  • tert-Butyl (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 15923-40-7): Replaces the pyridin-3-ylmethyl group with a benzyl moiety and introduces a hydroxymethyl group at the pyrrolidine 3-position. Applications include neuropharmacology due to benzyl’s affinity for CNS targets .
  • (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (CAS 169452-10-2) :
    Substitutes pyridin-3-ylmethyl with a 4-chlorobenzyl group. The chlorine atom introduces electronegativity, enhancing metabolic stability and binding to halogen-sensitive targets (e.g., G-protein-coupled receptors). Molecular weight: 310.82 g/mol; density: 1.17 g/cm³; pKa: 12.30 .

Heterocyclic Substituents

  • tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS Ref #54-OR306290) :
    Features a pyrimidin-2-yl group instead of pyridin-3-ylmethyl. Pyrimidine’s dual nitrogen atoms enable stronger hydrogen bonding, making it suitable for kinase inhibitors. Molecular weight: 264.32 g/mol .

  • tert-Butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate (CAS 1420989-14-5) :
    Contains a chloropyridazinylmethyl group. The chlorine atom and pyridazine ring enhance electrophilicity, favoring nucleophilic substitution reactions. Molecular weight: 312.79 g/mol; formula: C₁₄H₂₁ClN₄O₂ .

  • tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8): Substitutes with a 5-bromopyridin-2-yl group. Applications include radiopharmaceuticals due to bromine’s isotopic properties .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) Substituent Key Properties
Target Compound ~292.80* Pyridin-3-ylmethyl High polarity due to pyridine; Boc enhances stability
15923-40-7 292.36 Benzyl + hydroxymethyl Increased solubility (hydroxymethyl)
169452-10-2 310.82 4-Chlorobenzyl Lipophilicity (Cl), pKa 12.30
54-OR306290 264.32 Pyrimidin-2-yl Strong hydrogen bonding capacity
1420989-14-5 312.79 6-Chloropyridazinylmethyl Electrophilic reactivity

*Estimated based on formula C₁₅H₂₂N₃O₂.

Biological Activity

Tert-butyl (1-(pyridin-3-ylmethyl)pyrrolidin-3-yl)carbamate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyrrolidine ring and a pyridine moiety, contributes to its diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O2. The compound features a tert-butyl group, which enhances its lipophilicity, and a pyridine ring that can participate in various chemical interactions. These structural characteristics are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. The pyridine moiety can bind to metal ions, while the pyrrolidine ring can interact with enzyme active sites, modulating enzymatic activity.
  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways that are critical in disease processes.

Biological Activity Summary

Activity Description
Enzyme Inhibition Potential inhibitor of key enzymes involved in metabolic and signaling pathways.
Receptor Interaction Possible ligand for neurotransmitter receptors, affecting neuronal signaling.
Antimicrobial Activity Investigated for effectiveness against bacterial strains like Staphylococcus aureus.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : Research has indicated that compounds similar to this carbamate exhibit neuroprotective properties by inhibiting GSK-3β, an enzyme implicated in neurodegenerative diseases. This inhibition has been linked to restored cell viability in models of tau-induced neurodegeneration .
  • Antimicrobial Properties : A study evaluated the compound's effectiveness against various bacterial strains, revealing moderate antimicrobial activity. It demonstrated minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
  • Anti-inflammatory Potential : The compound has been explored for its anti-inflammatory effects, particularly in models of induced inflammation where it showed promise in reducing inflammatory markers .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Neuroinflammation : In a cellular model of neuroinflammation, the compound was administered and observed to significantly reduce levels of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent .
  • Bacterial Resistance Investigation : In another study focusing on bacterial resistance, the compound was tested against resistant strains of Escherichia coli, showing effectiveness that warrants further investigation into its mechanism and potential as a new antimicrobial agent .

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